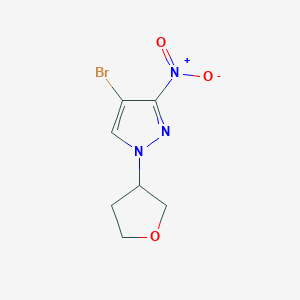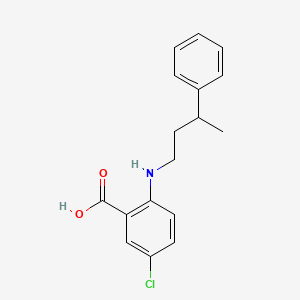![molecular formula C15H21N3 B7570511 4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile, also known as [18F]FPEB, is a radiotracer used in positron emission tomography (PET) imaging. It is used to study the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain, which is involved in various neurological and psychiatric disorders.
作用机制
MGluR5 is a G protein-coupled receptor that is predominantly expressed in the brain. It plays a key role in regulating synaptic plasticity, learning, and memory. [18F]FPEB binds selectively to mGluR5, allowing for the visualization and quantification of receptor density and distribution in the brain.
Biochemical and Physiological Effects:
[18F]FPEB has no known biochemical or physiological effects on the body, as it is used in very small amounts for PET imaging studies.
实验室实验的优点和局限性
One advantage of using [18F]FPEB in lab experiments is its high selectivity and affinity for mGluR5, allowing for accurate and reliable measurements of receptor density and distribution. However, one limitation is that PET imaging studies using [18F]FPEB can be expensive and require specialized equipment and expertise.
未来方向
1. Investigating the role of mGluR5 in other neurological and psychiatric disorders, such as schizophrenia and autism.
2. Developing new drugs targeting mGluR5 and testing their efficacy in clinical trials.
3. Improving the synthesis and purification methods for [18F]FPEB to increase its availability and reduce costs.
4. Combining PET imaging with other imaging modalities, such as magnetic resonance imaging (MRI), to obtain more comprehensive information about brain function and structure.
合成方法
The synthesis of [18F]FPEB involves the use of a cyclotron to produce the radioactive fluorine-18 isotope, which is then incorporated into a precursor molecule through a series of chemical reactions. The final product is purified using high-performance liquid chromatography (HPLC) and formulated for injection.
科学研究应用
[18F]FPEB is primarily used in PET imaging studies to investigate the role of mGluR5 in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and addiction. It can also be used to monitor the efficacy of drugs targeting mGluR5.
属性
IUPAC Name |
4-[[4-(1-aminoethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-12(17)15-6-8-18(9-7-15)11-14-4-2-13(10-16)3-5-14/h2-5,12,15H,6-9,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGPTQTJRIOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=C(C=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)
![1-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570492.png)


![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)



![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
